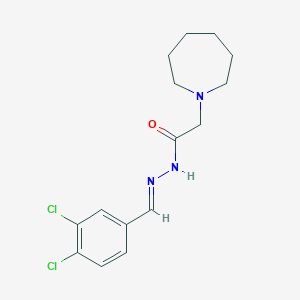
2-(1-azepanyl)-N'-(3,4-dichlorobenzylidene)acetohydrazide
描述
2-(1-azepanyl)-N’-(3,4-dichlorobenzylidene)acetohydrazide is a synthetic organic compound characterized by the presence of an azepane ring and a dichlorobenzylidene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-azepanyl)-N’-(3,4-dichlorobenzylidene)acetohydrazide typically involves the following steps:
Formation of Acetohydrazide Intermediate: The initial step involves the reaction of acetic acid hydrazide with an appropriate aldehyde or ketone to form the acetohydrazide intermediate.
Condensation Reaction: The acetohydrazide intermediate is then reacted with 3,4-dichlorobenzaldehyde under acidic or basic conditions to form the benzylidene derivative.
Cyclization: The final step involves the cyclization of the benzylidene derivative with azepane to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzylidene moiety, converting it to the corresponding benzyl derivative.
Substitution: The dichlorobenzylidene group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzylidene derivatives.
科学研究应用
Chemistry
In organic synthesis, 2-(1-azepanyl)-N’-(3,4-dichlorobenzylidene)acetohydrazide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
The compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to the presence of the dichlorobenzylidene moiety, which is known for its bioactivity.
Medicine
Potential medicinal applications include the development of new therapeutic agents. The compound’s structure suggests it could interact with biological targets, making it a candidate for drug development.
Industry
In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-(1-azepanyl)-N’-(3,4-dichlorobenzylidene)acetohydrazide is likely related to its ability to interact with biological macromolecules. The azepane ring can interact with proteins or enzymes, potentially inhibiting their function. The dichlorobenzylidene moiety may also play a role in binding to specific molecular targets, disrupting normal cellular processes.
相似化合物的比较
Similar Compounds
2-(1-azepanyl)-N’-(3,4-dichlorobenzylidene)acetohydrazide vs. 2-(1-piperidinyl)-N’-(3,4-dichlorobenzylidene)acetohydrazide: The latter contains a piperidine ring instead of an azepane ring, which may alter its chemical reactivity and biological activity.
2-(1-azepanyl)-N’-(3,4-dichlorobenzylidene)acetohydrazide vs. 2-(1-azepanyl)-N’-(3,4-difluorobenzylidene)acetohydrazide: The substitution of chlorine atoms with fluorine atoms can significantly affect the compound’s properties, including its reactivity and potential bioactivity.
Uniqueness
The presence of the azepane ring in 2-(1-azepanyl)-N’-(3,4-dichlorobenzylidene)acetohydrazide distinguishes it from other similar compounds, potentially offering unique interactions with biological targets and different chemical reactivity.
属性
IUPAC Name |
2-(azepan-1-yl)-N-[(E)-(3,4-dichlorophenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O/c16-13-6-5-12(9-14(13)17)10-18-19-15(21)11-20-7-3-1-2-4-8-20/h5-6,9-10H,1-4,7-8,11H2,(H,19,21)/b18-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYOZFJZWAGUPM-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NN=CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)CC(=O)N/N=C/C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(1-acetyl-4-piperidinyl)oxy]-N-(3-chlorobenzyl)-4-methoxybenzamide](/img/structure/B3836266.png)
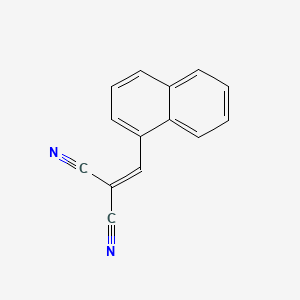
![3-bromo-N-[(Z)-(5-methylthiophen-2-yl)methylideneamino]benzamide](/img/structure/B3836281.png)

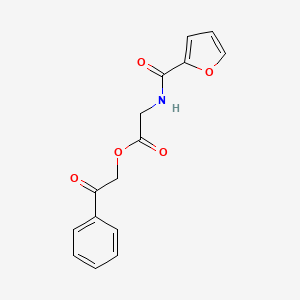
![N-({1-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-1,2,5,6-tetrahydropyridin-3-yl}methyl)acetamide](/img/structure/B3836305.png)
![(3,5-diisopropyl-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl)methanol](/img/structure/B3836321.png)
![2,3A-DIETHYL 5-METHYL 3-(2-OXOPROPYL)-TETRAHYDRO-[1,2]OXAZOLO[2,3-B][1,2]OXAZOLE-2,3A,5-TRICARBOXYLATE](/img/structure/B3836325.png)
![2-amino-4-(2,4-dimethoxy-3-methylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B3836330.png)

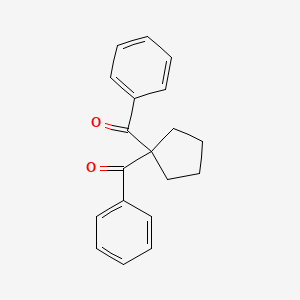
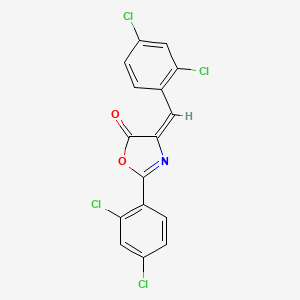
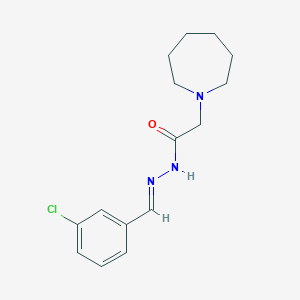
![2-[4-(4-fluorophenyl)-1-piperazinyl]acetohydrazide](/img/structure/B3836367.png)
